1-(Dimethoxymethyl)-3-methoxybenzene
Overview
Description
“Benzene, 1-(dimethoxymethyl)-3-methoxy-” is a complex organic compound. It is a derivative of benzene, which is a simple aromatic ring (a hexagonal ring of carbon atoms with alternating single and double bonds). The “dimethoxymethyl” and “methoxy” parts of the name suggest that this compound has methoxy (-OCH3) groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a benzene ring with methoxy and dimethoxymethyl substituents. The exact positions of these substituents on the benzene ring would depend on the specific compound .
Chemical Reactions Analysis
As a benzene derivative, this compound would be expected to undergo reactions typical of aromatic compounds. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various redox reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Some general properties of benzene derivatives can be predicted, such as their aromaticity and potential for pi-pi interactions .
Scientific Research Applications
Synthesis and Molecular Structures
- Nonsymmetric Pillar[5]arenes Synthesis : The catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene led to the high-yield production of regioisomeric pillar[5]arenes, demonstrating the molecule's utility in constructing complex macrocyclic structures. These structures exhibited selective encapsulation of guest molecules, showcasing their potential in molecular recognition and host-guest chemistry (Kou et al., 2010).
Antitumor Agents
- Antitumor Agent Synthesis : The synthesis of novel antitumor agents from derivatives of Benzene, 1-(dimethoxymethyl)-3-methoxy- highlighted the molecule's role in developing potential cancer therapeutics. The study outlined a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid, indicating its significance in medicinal chemistry (Mondal et al., 2003).
Material Science and Polymer Chemistry
- Epoxy Functionalized Polymers : Research on poly(silphenylenesiloxane)s with epoxy side functional groups utilized derivatives of Benzene, 1-(dimethoxymethyl)-3-methoxy- for the synthesis of precursors. This study is pivotal in developing new materials with potential applications in coatings, adhesives, and composite materials, highlighting the role of such compounds in advanced material science (Xue & Kawakami, 2007).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Compounds derived from Benzene, 1-(dimethoxymethyl)-3-methoxy- have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions. The research provides insights into the mechanisms of corrosion inhibition and the potential of such compounds in protecting industrial materials (Chafiq et al., 2020).
Cycloaddition Reactions
- Cycloaddition Mechanisms : Studies on the cycloadditions of derivatives, such as 1-methoxy-1,3-butadiene and 1,1-dimethoxy-1,3-butadiene, provide fundamental insights into the stereochemistry and mechanisms of these reactions, furthering our understanding of organic synthesis processes (Sustmann et al., 1996).
Properties
IUPAC Name |
1-(dimethoxymethyl)-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-9-6-4-5-8(7-9)10(12-2)13-3/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTFLDJXILLWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448024 | |
Record name | Benzene, 1-(dimethoxymethyl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59276-28-7 | |
Record name | Benzene, 1-(dimethoxymethyl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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